

Spectroscopic data for 3-Methyl-2-butanol (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyl-2-butanol

Cat. No.: B147160

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Data of **3-Methyl-2-butanol**

Introduction

3-Methyl-2-butanol (IUPAC name: 3-methylbutan-2-ol) is a secondary alcohol with the chemical formula C5H12O.^[1] It serves as a valuable model compound in spectroscopic studies due to its distinct structural features, which give rise to characteristic signals in various spectroscopic analyses. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-Methyl-2-butanol**, intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data

The spectroscopic data for **3-Methyl-2-butanol** are summarized in the following tables, providing a clear and concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

The proton NMR spectrum of **3-Methyl-2-butanol** displays distinct signals corresponding to the different proton environments in the molecule.^[2]

Chemical Shift (δ) [ppm]	Multiplicity	Integration	Assignment
~3.55 - 3.62	Multiplet	1H	CH-OH
~1.77	Multiplet	1H	CH(CH ₃) ₂
~1.18	Doublet	3H	CH ₃ -CH(OH)
~0.93, ~0.88	Doublet	6H	(CH ₃) ₂ -CH
Variable	Singlet	1H	OH

Data sourced from a 90 MHz spectrum in CDCl₃. Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.[\[1\]](#)

¹³C NMR Spectral Data

The ¹³C NMR spectrum of **3-Methyl-2-butanol** shows five distinct signals, indicating five unique carbon environments.[\[3\]](#)[\[4\]](#) The two methyl groups attached to C3 are non-equivalent due to the chiral center at C2.[\[3\]](#)[\[4\]](#)

Chemical Shift (δ) [ppm]	Carbon Assignment
~72.75	C2 (CH-OH)
~35.08	C3 (CH)
~19.93	C1 (CH ₃)
~18.15	C4 or C5 (CH ₃)
~17.90	C4 or C5 (CH ₃)

Data sourced from a 25.16 MHz spectrum in CDCl₃.[\[1\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **3-Methyl-2-butanol** exhibits characteristic absorption bands that are indicative of its functional groups.[\[2\]](#)

Frequency (cm ⁻¹)	Vibration Type	Functional Group
~3600-3200 (broad)	O-H stretch	Alcohol
~2960-2870	C-H stretch	Alkane
~1470-1450	C-H bend	Alkane
~1380-1370	C-H bend (gem-dimethyl)	Alkane
~1100-1050	C-O stretch	Secondary Alcohol

Characteristic absorption bands for secondary alcohols.[\[2\]](#)

Mass Spectrometry (MS)

The mass spectrum of **3-Methyl-2-butanol** often does not show a prominent molecular ion peak (m/z = 88).[\[5\]](#)[\[6\]](#) The fragmentation pattern is dominated by alpha cleavage and dehydration.[\[7\]](#)[\[8\]](#)

m/z	Relative Intensity	Proposed Fragment
88	Low to absent	[M] ⁺ (Molecular Ion)
73	Moderate	[M - CH ₃] ⁺
70	Low	[M - H ₂ O] ⁺
55	Moderate	[C ₄ H ₇] ⁺
45	High (often base peak)	[CH(OH)CH ₃] ⁺
43	High	[CH(CH ₃) ₂] ⁺

Fragmentation is a key indicator of the structure of alcohols in mass spectrometry.[\[7\]](#) The base peak at m/z 45 is a common fragment for secondary alcohols resulting from alpha cleavage.[\[6\]](#)[\[7\]](#)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

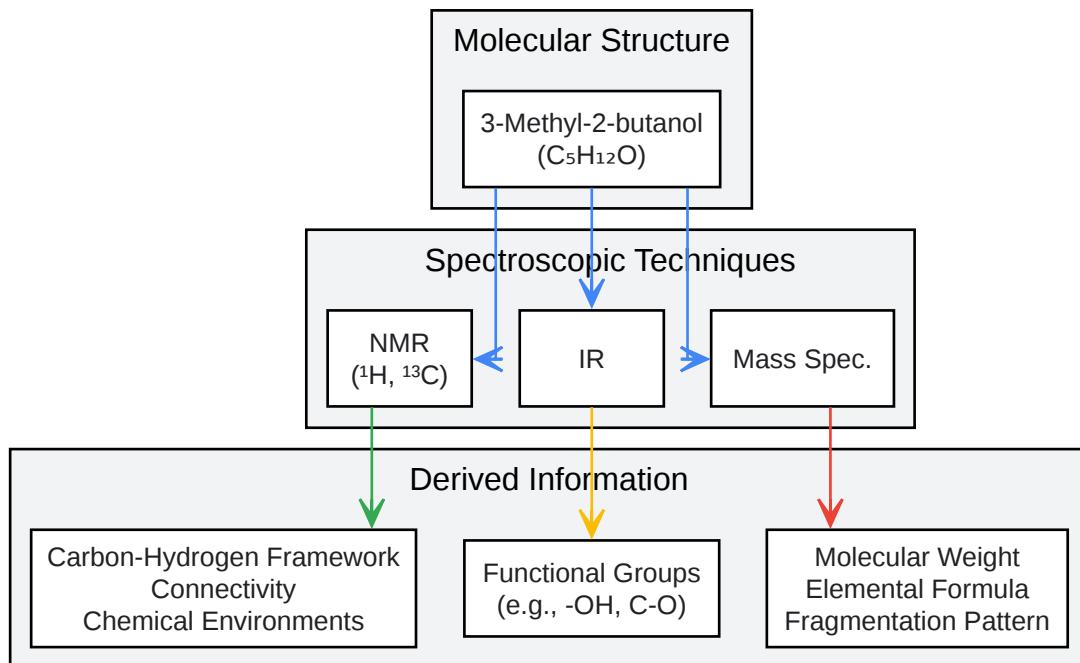
NMR Spectroscopy Sample Preparation and Acquisition

- Sample Preparation: For a standard ^1H or ^{13}C NMR spectrum, accurately weigh 5-20 mg of **3-Methyl-2-butanol** for ^1H NMR or 20-50 mg for ^{13}C NMR.[9]
- Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl_3), in a clean NMR tube.[9][10] CDCl_3 is a common choice for nonpolar organic compounds.[9]
- Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.[9]
- Transfer: Carefully transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.[9]
- Acquisition: Place the NMR tube in the spectrometer. The acquisition for a ^1H spectrum is typically rapid, while a ^{13}C spectrum may require a longer acquisition time. For identifying the types of carbons (CH , CH_2 , CH_3), a Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed.[11][12]

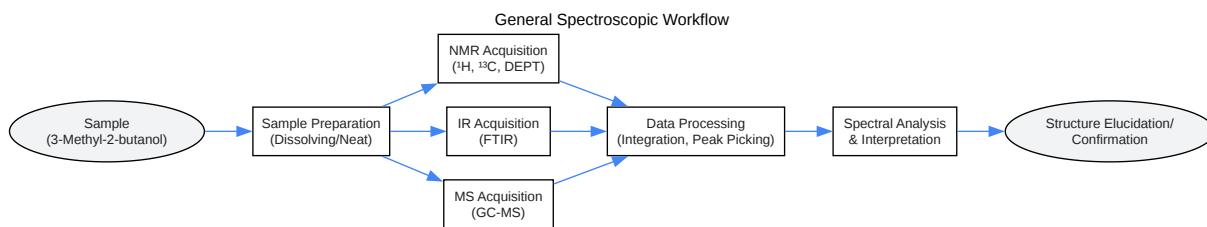
IR Spectroscopy Sample Preparation and Acquisition (Neat Liquid)

- Sample Preparation: As **3-Methyl-2-butanol** is a liquid, a "neat" spectrum can be obtained without a solvent.[13][14]
- Cell Preparation: Place one to two drops of the pure liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[13][14]
- Sample Mounting: Place a second salt plate on top of the first to create a thin liquid film between the plates.[14][15]
- Acquisition: Mount the "sandwich" plates in the sample holder of the IR spectrometer and acquire the spectrum.[13][14] A background spectrum should be collected beforehand.[16]

- Cleaning: After analysis, the salt plates should be cleaned with a suitable solvent like acetone and stored in a desiccator.[14]


Mass Spectrometry Sample Preparation and Acquisition (Electron Ionization)

- Sample Introduction: For a volatile liquid like **3-Methyl-2-butanol**, the sample can be introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS).[17]
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV for Electron Impact ionization), causing the molecule to lose an electron and form a molecular ion ($[M]^+$).[18][19]
- Fragmentation: The molecular ion, being highly energetic, undergoes fragmentation to produce smaller, characteristic ions.[18]
- Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[18]
- Detection: A detector records the abundance of each ion, generating the mass spectrum.[18]


Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and a general workflow for analysis.

Spectroscopic Analysis of 3-Methyl-2-butanol

[Click to download full resolution via product page](#)

Caption: Relationship between spectroscopic techniques and structural information.

[Click to download full resolution via product page](#)

Caption: Simplified workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methyl-2-butanol | C5H12O | CID 11732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. homework.study.com [homework.study.com]
- 4. Solved 13.65 3-Methyl-2-butanol has five signals in its 13C | Chegg.com [chegg.com]
- 5. brainly.com [brainly.com]
- 6. Solved Following is the mass spectrum of 3-methyl-2-butanol. | Chegg.com [chegg.com]
- 7. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. NMR Spectroscopy [www2.chemistry.msu.edu]
- 11. New Lab Manual: Identification of an Alcohol using 13C NMR and DEPT - Magritek [magritek.com]
- 12. azom.com [azom.com]
- 13. webassign.net [webassign.net]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. researchgate.net [researchgate.net]
- 16. ursinus.edu [ursinus.edu]
- 17. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic data for 3-Methyl-2-butanol (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b147160#spectroscopic-data-for-3-methyl-2-butanol-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com